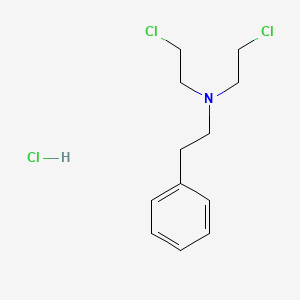

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride

Overview

Description

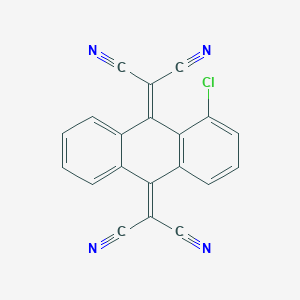

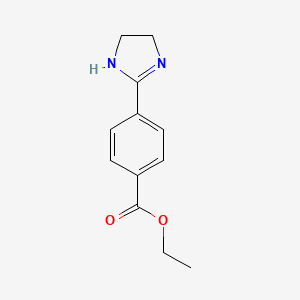

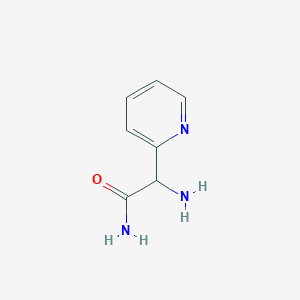

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride, also known by its chemical formula (ClCH₂CH₂)₂NH·HCl , is a compound used as a starting material for synthesizing piperazine derivatives. It is a white crystalline powder with a melting point of 212-214°C . The compound’s structure consists of two 2-chloroethyl groups attached to a central 2-phenylethylamine moiety.

Synthesis Analysis

The synthesis of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride involves the reaction of 2-chloroethylamine hydrochloride with 2-phenylethylamine . The resulting compound undergoes alkylation at the amino group, leading to the formation of the desired product .

Molecular Structure Analysis

The molecular formula of Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride is C₆H₁₄Cl₂N . Its structure comprises two 2-chloroethyl groups (ClCH₂CH₂) attached to a central 2-phenylethylamine moiety. The hydrochloride salt forms due to protonation of the amino group by HCl .

Chemical Reactions Analysis

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride can participate in various chemical reactions, including nucleophilic substitution , alkylation , and deprotonation . These reactions allow for the modification of the compound and its conversion into other derivatives .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride has been synthesized and studied for its chemical properties. Xiao Cui-ping (2009) outlined a process for its synthesis using diethanol amine, thionyl chloride, and chloroform, achieving a yield of 84.6% (Xiao Cui-ping, 2009). Additionally, Niu Rui-xia (2011) synthesized Bis-(2-chloroethyl)amine through the Vilsmeier reaction, achieving a high conversion rate and yield (Niu Rui-xia, 2011).

Dielectric Constant Switching

The organic salt form of bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride exhibits a sharp switching of its dielectric constant near room temperature. This property is due to dynamic changes in the (2-chloroethyl)ammonium cation, correlating with a structural phase transition (Shao et al., 2015).

Application in Ligand Synthesis

This chemical has been used in the synthesis of various ligands. For instance, Potapov et al. (2007) employed bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride in the synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands (Potapov et al., 2007).

Pharmaceutical Applications

Bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride has been involved in pharmaceutical research. Lin et al. (2006) described its use in the in-line monitoring of a hydrochloride salt formation process in pharmaceutical production (Lin et al., 2006).

Material Science and Engineering

The compound has been studied in material science, particularly in the formation of carbonaceous materials. Bourlinos et al. (2009) researched the pyrolytic formation of a new layered carbonaceous material with characteristics mimicking graphite oxide, using bis-(2-chloroethyl)(2-phenylethyl)amine hydrochloride (Bourlinos et al., 2009).

Safety and Hazards

properties

IUPAC Name |

N,N-bis(2-chloroethyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2N.ClH/c13-7-10-15(11-8-14)9-6-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOSAHPINLATIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CCCl)CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596622 | |

| Record name | 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100249-12-5 | |

| Record name | 2-Chloro-N-(2-chloroethyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(2-phenoxyethyl)amino]-](/img/structure/B3044518.png)

![2-Furancarboxylic acid, 5-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B3044520.png)

![Phosphonic acid, [4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3044525.png)

![2-[3-(Carboxymethyl)-2,2-dimethylcyclopropyl]acetic acid](/img/structure/B3044535.png)